molecular formula C15H15NO3 B1602900 4-N-Phthaloylglyaminomethyl-cyclohexanone CAS No. 423116-18-1

4-N-Phthaloylglyaminomethyl-cyclohexanone

Cat. No.: B1602900
CAS No.: 423116-18-1
M. Wt: 257.28 g/mol
InChI Key: CIXKYGZRROIQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves several steps. One common method includes the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves its interaction with specific molecular targets. The phthaloyl group can interact with enzymes and proteins, potentially inhibiting their activity . The cyclohexanone core may also play a role in binding to biological targets, affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Properties

IUPAC Name

2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKYGZRROIQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627162
Record name 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423116-18-1
Record name 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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